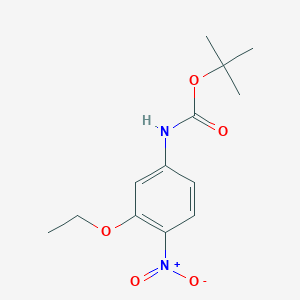
N-Boc-3-ethoxy-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3-ethoxy-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, an ethoxy group at the third position, and a nitro group at the fourth position of the aniline ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-ethoxy-4-nitroaniline typically involves multiple steps. One common route starts with the nitration of aniline to form 4-nitroaniline. This is followed by the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a suitable base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-3-ethoxy-4-nitroaniline undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium ethoxide or other nucleophiles in suitable solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or methanol.
Major Products Formed
Reduction: 3-ethoxy-4-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Deprotection: 3-ethoxy-4-nitroaniline.
Applications De Recherche Scientifique
N-Boc-3-ethoxy-4-nitroaniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Boc-3-ethoxy-4-nitroaniline depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can participate in various biochemical pathways. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis. The ethoxy group can influence the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-4-nitroaniline: Similar structure but lacks the ethoxy group.
3-ethoxy-4-nitroaniline: Similar structure but lacks the Boc group.
N-Boc-3-methoxy-4-nitroaniline: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
N-Boc-3-ethoxy-4-nitroaniline is unique due to the presence of both the Boc protecting group and the ethoxy group, which provide distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Propriétés
Formule moléculaire |
C13H18N2O5 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
tert-butyl N-(3-ethoxy-4-nitrophenyl)carbamate |
InChI |
InChI=1S/C13H18N2O5/c1-5-19-11-8-9(6-7-10(11)15(17)18)14-12(16)20-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,16) |
Clé InChI |
FKEYBVCNQHXBHF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13506452.png)
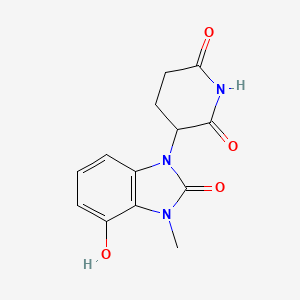
![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
aminehydrochloride](/img/structure/B13506476.png)
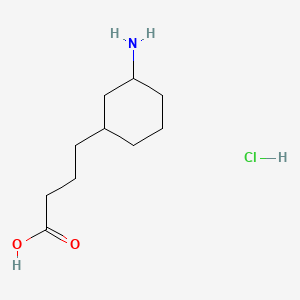

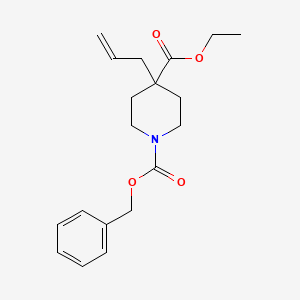

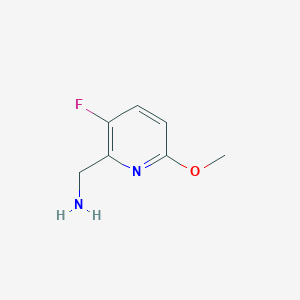
![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
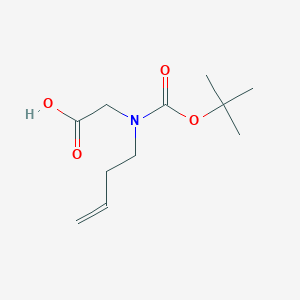
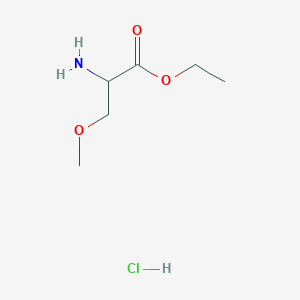
![Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B13506529.png)
![9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B13506532.png)
